molecular formula C14H16N2O B2988926 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one CAS No. 1338675-56-1

6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one

Cat. No.: B2988926
CAS No.: 1338675-56-1
M. Wt: 228.295
InChI Key: IZVHWIMGSGCCQS-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is a polycyclic heteroaromatic compound featuring a fused benzo-naphthyridine core with two methyl substituents at positions 6 and 8. The fully saturated hexahydro ring system confers conformational rigidity, while the carbonyl group at position 10 introduces polarity, influencing solubility and intermolecular interactions.

Synthetically, it is prepared via multi-step reactions involving (chloropyridinyl)(2-isothiocyanatophenyl)methanones, followed by treatment with secondary amines and sodium hydride. However, yields for this derivative are noted to be lower compared to analogs like N,N-dialkyl-10-oxobenzo[b][1,6]naphthyridine-5(10H)-carbothioamides (e.g., 8a–c) .

Properties

IUPAC Name

6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVHWIMGSGCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a diketone in the presence of a catalyst can lead to the formation of the desired naphthyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and synthetic differences between 6,9-dimethyl-benzo[b]1,6-naphthyridin-10-one and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
6,9-Dimethyl-benzo[b]1,6-naphthyridin-10-one 6-CH₃, 9-CH₃, hexahydro core C₁₄H₁₈N₂O 230.31 Lower synthetic yield (vs. 8a–c)
8-Fluoro-benzo[c]1,6-naphthyridin-6-one (P6-C) 8-F, hexahydro core C₁₂H₁₂FN₂O 219.24 GH (glycohydrolase) inhibitor
5,10-Dihydro-benzo[b][1,6]naphthyridine Unsaturated core (5,10-dihydro) C₁₂H₁₀N₂ 182.22 Base for functionalization
7-Chloro-6-methyl-benzo[b]1,6-naphthyridin-10-one 7-Cl, 6-CH₃, acetamide side chain C₂₁H₁₈ClF₂N₃O₂ 417.84 Targeted therapeutic agent (unstated)

Key Research Findings

  • Synthetic Challenges : Methylation at positions 6 and 9 reduces reaction efficiency due to steric effects, necessitating optimized conditions (e.g., higher temperatures or alternative catalysts) .
  • Comparative Reactivity : Fluorinated derivatives (e.g., P6-C) demonstrate higher electrophilicity at the carbonyl group, enhancing their interaction with biological targets compared to methylated analogs .
  • Functionalization Potential: Unsaturated analogs (5,10-dihydro) are more reactive toward electrophilic substitution, enabling regioselective modifications .

Biological Activity

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one (CAS No. 1338675-56-1) is a heterocyclic compound known for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring system that includes nitrogen atoms, contributing to its unique properties. The structural formula can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound is attributed to its interaction with various molecular targets. These include:

  • Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular processes.
  • Receptors : It may act on specific receptors that modulate signaling pathways.
  • Nucleic Acids : The compound can bind to nucleic acids, influencing gene expression and cellular functions.

Biological Activities

Research indicates several noteworthy biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : The compound was tested against various bacterial strains with results showing effective inhibition at micromolar concentrations.

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies using cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

Anti-Virulence Activity

Recent studies have explored the role of this compound in inhibiting virulence factors in pathogenic bacteria:

  • Mono-ADP-Ribosyltransferase Inhibition : It has shown potential as an anti-virulence therapeutic by inhibiting the activity of toxins produced by bacteria such as Bacillus cereus .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial counts at concentrations as low as 25 µM.
  • Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound (0–50 µM), a dose-dependent increase in apoptosis was observed.

Q & A

Q. What are the established synthetic routes for 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one?

The synthesis typically involves multi-step heterocyclic annulation. A common approach includes:

  • Step 1 : Formation of the benzoquinoline core via condensation of substituted benzaldehydes with amines (e.g., 2-acetylaminobenzaldehyde) under acidic conditions .
  • Step 2 : Introduction of methyl groups at positions 6 and 9 using alkylating agents like methyl iodide in the presence of a palladium catalyst .
  • Step 3 : Cyclization and oxidation to yield the naphthyridinone framework, often employing copper bromide or sulfur as catalysts .
    Key Methodological Tip : Monitor reaction progress using TLC with UV-active visualization due to the aromaticity of intermediates .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

  • Spectral Analysis :
    • 1H NMR : Look for characteristic peaks: δ 2.3–2.6 ppm (methyl groups at C6 and C9) and δ 7.5–8.5 ppm (aromatic protons) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., verify the planar arrangement of the naphthyridinone core) .
      Note : Compare data with structurally similar compounds, such as dibenzo[b,h][1,6]naphthyridines, to validate assignments .

Q. What are the standard assays for evaluating its biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays for kinases (e.g., PDK-1) with ATP-competitive inhibitors; IC50 values are calculated via dose-response curves .
  • Antimicrobial Screening : Employ broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
    Critical Step : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Troubleshooting Low Yields :
    • Intermediate Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate unstable intermediates .
    • Catalyst Screening : Test alternatives to Pd catalysts (e.g., CuBr for intramolecular Diels-Alder reactions) to reduce side products .
  • Case Study : A 2020 study achieved 78% yield by replacing traditional acid catalysis with microwave-assisted synthesis for cyclization .

Q. How should contradictions in reported biological activity data be addressed?

  • Example : Discrepancies in IC50 values for PDK-1 inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :
    • Replicate experiments under standardized ATP levels (10 µM) .
    • Use molecular docking (e.g., AutoDock Vina) to compare binding modes across studies and identify key residues (e.g., Lys111 in PDK-1) influencing activity .
      Data Table :
StudyIC50 (nM)ATP Conc. (µM)
Gopalsamy et al. (2007)12 ± 210
Nittoli et al. (2010)45 ± 5100

Q. What strategies are effective for enhancing DNA-binding affinity in derivatives?

  • Structural Modifications :
    • Introduce planar substituents (e.g., phenyl groups at C10) to improve intercalation .
    • Replace methyl groups with aminoethyl chains to increase electrostatic interactions with phosphate backbones .
  • Experimental Validation :
    • Fluorescence Quenching : Measure changes in ethidium bromide displacement to quantify DNA binding .
    • Thermal Denaturation : Monitor ΔTm shifts (e.g., +5°C for 10-methoxy derivatives) to assess stabilization of DNA duplexes .

Q. How can computational methods guide the design of novel analogs?

  • Workflow :
    • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Case Study : Docking studies revealed that 6,9-dimethyl analogs form hydrogen bonds with PDK-1’s hinge region (Leu88 and Glu91), explaining their selectivity over other kinases .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

  • Standardization :
    • Use identical cell lines (e.g., HeLa for cytotoxicity) and passage numbers across experiments .
    • Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Data Reporting : Follow IUPAC guidelines for thermophysical property documentation, including error margins and experimental conditions .

Q. How should environmental and safety risks be managed during synthesis?

  • Safety Protocols :
    • Wear nitrile gloves and fume hoods to prevent dermal exposure (compound may irritate mucous membranes) .
    • Store in amber vials at –20°C to prevent photodegradation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradiction Analysis Framework

FactorImpact on DataMitigation Strategy
Assay Variability Differing ATP levels alter IC50Standardize kinase assay conditions
Stereochemical Purity Unresolved enantiomers skew activityUse chiral HPLC for separation
Solvent Effects DMSO concentration affects solubilityLimit to ≤0.1% in biological assays

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